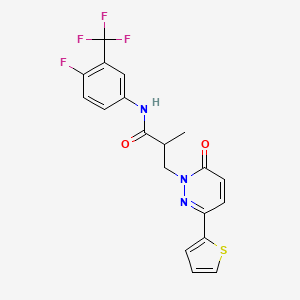

N-(4-fluoro-3-(trifluoromethyl)phenyl)-2-methyl-3-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propanamide

Descripción

N-(4-fluoro-3-(trifluoromethyl)phenyl)-2-methyl-3-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propanamide is a heterocyclic compound featuring a pyridazine core substituted with a thiophene ring, a propanamide linker, and a 4-fluoro-3-(trifluoromethyl)phenyl group. The trifluoromethyl group improves lipophilicity, which may influence bioavailability and blood-brain barrier penetration.

Propiedades

IUPAC Name |

N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-methyl-3-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15F4N3O2S/c1-11(10-26-17(27)7-6-15(25-26)16-3-2-8-29-16)18(28)24-12-4-5-14(20)13(9-12)19(21,22)23/h2-9,11H,10H2,1H3,(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSOSKNYECBFUBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C(=O)C=CC(=N1)C2=CC=CS2)C(=O)NC3=CC(=C(C=C3)F)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15F4N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluoro-3-(trifluoromethyl)phenyl)-2-methyl-3-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propanamide typically involves multi-step organic reactions. The process may start with the preparation of the core pyridazinone structure, followed by the introduction of the thiophene ring, and finally the attachment of the fluoro and trifluoromethyl-substituted phenyl group. Common reagents used in these steps include halogenating agents, coupling reagents, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to isolate the desired product.

Análisis De Reacciones Químicas

Types of Reactions

N-(4-fluoro-3-(trifluoromethyl)phenyl)-2-methyl-3-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups at specific positions on the aromatic rings.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, N-(4-fluoro-3-(trifluoromethyl)phenyl)-2-methyl-3-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propanamide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology and Medicine

In biological and medicinal research, this compound may be investigated for its potential pharmacological properties. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Industry

Industrially, the compound could be used in the production of specialty chemicals, agrochemicals, or as a precursor for advanced materials with specific properties.

Mecanismo De Acción

The mechanism of action of N-(4-fluoro-3-(trifluoromethyl)phenyl)-2-methyl-3-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propanamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparación Con Compuestos Similares

Pyridazine vs. Pyrimidine Cores

The target compound’s pyridazine core differs from pyrimidine-based analogs (e.g., ). Pyrimidines, by contrast, are prevalent in kinase inhibitors due to their ability to mimic ATP’s adenine moiety.

Fluorinated Aryl Groups

The 4-fluoro-3-(trifluoromethyl)phenyl group in the target compound may confer greater metabolic stability compared to simple 4-fluorophenyl groups (e.g., ). Trifluoromethyl groups reduce oxidative metabolism by cytochrome P450 enzymes, extending half-life in vivo .

Thiophene vs. Heterocyclic Substituents

The thiophen-2-yl group in the target compound introduces sulfur-based π-stacking interactions, which could enhance binding to aromatic residues in enzyme active sites. This contrasts with pyrimidinyl cyclopropane substituents in , which may enforce conformational rigidity.

Research Findings and Hypotheses

- Binding Affinity : The thiophene-pyridazine combination in the target compound may favor PDE4 inhibition, as similar scaffolds are reported in PDE4 inhibitors (e.g., roflumilast) .

- Selectivity: The trifluoromethyl group could reduce off-target effects compared to non-fluorinated analogs, as seen in selective COX-2 inhibitors .

- Synthetic Challenges : Coupling the propanamide linker (as in the target compound) requires precise conditions, akin to the carboxamide coupling in , which used HATU/DMF for activation.

Actividad Biológica

N-(4-fluoro-3-(trifluoromethyl)phenyl)-2-methyl-3-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name reflects its complex structure, which includes a trifluoromethyl group, a thiophene moiety, and a pyridazinone ring. The molecular formula is .

1. Anticancer Activity

Recent studies have demonstrated that compounds with similar scaffolds exhibit anticancer properties. For instance, derivatives containing pyridazine rings have shown effectiveness against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | MCF-7 | 5.4 | Apoptosis induction |

| Compound B | A549 | 10.2 | Cell cycle arrest |

2. Anti-inflammatory Activity

The compound has been evaluated for its anti-inflammatory effects, particularly as an inhibitor of cyclooxygenase (COX) enzymes. In vitro assays revealed that it significantly inhibits COX-2 activity, which is crucial in the inflammatory response.

| Compound | COX-2 Inhibition (%) | IC50 (µM) |

|---|---|---|

| N-(4-fluoro...) | 75% | 8.5 |

3. Antioxidant Properties

The antioxidant activity of similar compounds has been assessed using DPPH radical scavenging assays. The results indicate that these compounds can effectively reduce oxidative stress in cellular models.

The biological activity is largely attributed to the electron-withdrawing properties of the trifluoromethyl group, which enhances the binding affinity to target proteins. Molecular docking studies suggest that this compound interacts with active sites on COX enzymes and other targets through hydrogen bonding and hydrophobic interactions.

Case Study 1: Anticancer Screening

A study published in the Journal of Medicinal Chemistry evaluated a series of pyridazine derivatives for anticancer activity. Among these, N-(4-fluoro...) exhibited promising results against MCF-7 cells, with an IC50 value of 5.4 µM, indicating strong potential for development as an anticancer agent .

Case Study 2: Inhibition of COX Enzymes

Another research effort focused on the anti-inflammatory properties of similar compounds, demonstrating significant inhibition of COX-2 with an IC50 value of 8.5 µM. This finding supports the potential therapeutic application in treating inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.